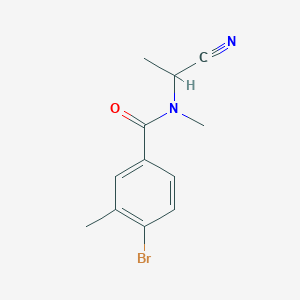![molecular formula C13H16FNO3 B6631184 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid, also known as FMBA, is a synthetic compound that has been the subject of extensive scientific research. FMBA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is complex and involves multiple pathways. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid also inhibits the activity of lipoxygenase, which leads to a decrease in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to possess potent anti-inflammatory and analgesic properties in a variety of animal models. It has also been shown to have a favorable safety profile and does not appear to have any significant toxic effects. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to reduce pain and swelling in animal models of arthritis, as well as in models of acute inflammation.
实验室实验的优点和局限性
One of the main advantages of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in a variety of animal models of inflammation and pain. Another advantage of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is its favorable safety profile. It does not appear to have any significant toxic effects, which makes it a promising candidate for further research.
One limitation of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its synthetic nature. This can make it difficult to obtain large quantities of the compound for use in experiments. Another limitation is the complexity of its mechanism of action. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits multiple pathways involved in the inflammatory response, which can make it difficult to determine the specific effects of the compound.
未来方向
For 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid research include the development of new analogs and the investigation of its specific mechanisms of action.
合成方法
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropan-1-amine to form the amide, which is then hydrolyzed to form the final product, 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid.
科学研究应用
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory response.
属性
IUPAC Name |
3-[(4-fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8-6-9(14)4-5-10(8)11(16)15-7-13(2,3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYSONNVMBHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)


![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)benzonitrile](/img/structure/B6631144.png)
![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)